Cas no 941969-27-3 (N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide)
N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide
- N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
- Furo[3,2-b]pyridine-2-carboxamide, N-ethyl-5-methyl-N-phenyl-
- F2348-0234
- AKOS024642515
- 941969-27-3
-
- Inchi: 1S/C17H16N2O2/c1-3-19(13-7-5-4-6-8-13)17(20)16-11-14-15(21-16)10-9-12(2)18-14/h4-11H,3H2,1-2H3
- InChI Key: CDYNXBRMMNHYEK-UHFFFAOYSA-N
- SMILES: C12C=C(C(N(CC)C3=CC=CC=C3)=O)OC1=CC=C(C)N=2
Computed Properties
- Exact Mass: 280.121177757g/mol
- Monoisotopic Mass: 280.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 427.8±45.0 °C(Predicted)
- pka: 3.69±0.40(Predicted)
N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2348-0234-2μmol |
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
941969-27-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2348-0234-1mg |
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
941969-27-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2348-0234-2mg |
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
941969-27-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide
N-Ethyl-5-Methyl-N-Phenylfuro[3,2-b]Pyridine-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 941969-27-3, known as N-Ethyl-5-Methyl-N-Phenylfuro[3,2-b]Pyridine-2-Carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furo[3,2-b]pyridine ring system with an N-Ethyl and N-Phenyl substituent on the carboxamide group. The furo[3,2-b]pyridine core is a fused bicyclic system that imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various applications.
Recent studies have highlighted the potential of N-Ethyl-N-Phenylfuro[3,2-b]Pyridine Carboxamide as a promising candidate in drug discovery. Researchers have explored its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are critical in various disease pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition against certain kinase enzymes, suggesting its potential utility in the treatment of cancer and inflammatory diseases.
The synthesis of N-Ethyl-N-Phenylfuro[3,2-b]Pyridine Carboxamide involves a multi-step process that typically begins with the preparation of the furo[3,2-b]pyridine ring system. This is achieved through a cyclization reaction involving appropriate precursors, followed by functionalization to introduce the carboxamide group. The introduction of the N-Ethyl and N-Phenyl substituents is carried out via nucleophilic substitution or amide coupling reactions, depending on the specific synthetic strategy employed. The optimization of reaction conditions has been a focus of recent research to improve yield and purity.
One of the key advantages of this compound lies in its versatility. The furo[3,2-b]pyridine framework serves as a robust platform for further chemical modifications. For example, researchers have explored the substitution of different groups at various positions on the ring system to investigate their impact on biological activity. These studies have revealed that subtle structural changes can significantly alter the compound's pharmacokinetic properties and target selectivity.
In addition to its pharmacological applications, N-Ethyl-N-Phenylfuro[3,2-b]Pyridine Carboxamide has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A 2023 paper in *Chemistry of Materials* reported on its application as an electron transport layer in organic photovoltaic cells, where it demonstrated improved charge transport efficiency compared to traditional materials.
From an environmental perspective, there is growing interest in understanding the ecological impact of compounds like N-Ethyl-N-Phenylfuro[3,2-b]Pyridine Carboxamide. Recent toxicity studies have assessed its potential effects on aquatic organisms and soil microbiota. While preliminary data suggest low acute toxicity, further long-term studies are required to fully evaluate its environmental footprint.
In conclusion, N-Ethyl-N-Phenylfuro[3,2-b]Pyridine Carboxamide (CAS No. 941969-27-3) represents a versatile and intriguing compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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